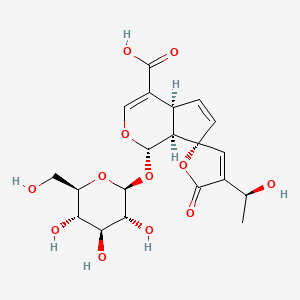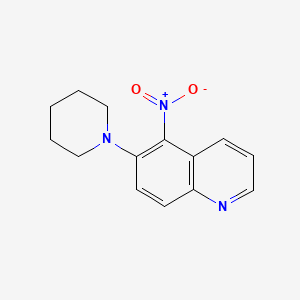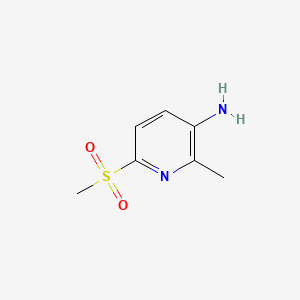
2-甲基-6-(甲磺酰基)吡啶-3-胺
描述
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” is 1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 . The Canonical SMILES for this compound is CS(=O)(=O)C1=NC=C(C=C1)N .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” include a molecular weight of 186.23 g/mol, an XLogP3 of 0.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .科学研究应用
药理学:COX-2 抑制剂
该化合物已被探索用于设计选择性 COX-2 抑制剂,这在开发抗炎药物方面至关重要。 对相关吡啶衍生物的修饰可能导致更有效和选择性的抑制剂,为新型治疗剂提供途径 {svg_1}.
材料科学:杂环构建单元
在材料科学中,2-甲基-6-(甲磺酰基)吡啶-3-胺用作杂环构建单元。 其分子结构允许合成复杂材料,可能在创建用于高通量筛选的新型聚合物或小分子库方面有用 {svg_2}.
化学合成:中间体
该化合物用作化学合成中的中间体。 其反应性磺酰基和胺基使其成为各种合成路线的多功能前体,从而导致生产用于进一步研究和开发的复杂分子 {svg_3}.
生物化学:酶抑制剂
在生物化学中,它可能充当酶抑制剂,为研究酶机制或开发基于酶的分析提供工具。 它与酶的相互作用对于理解代谢途径也至关重要 {svg_4}.
工业用途:研究与开发
在工业上,它主要用于研究和开发目的。 正在研究其特性,以用于制药、农用化学品和其他工业化学品中的潜在应用 {svg_5}.
环境应用:分析研究
该化合物的稳定性和反应性使其适合于环境分析研究。 它可用于检测和定量环境污染物或研究降解途径 {svg_6}.
生物医学研究:抗病毒和抗菌研究
由于其结构特征,它在抗病毒和抗菌研究中具有潜在的应用。 该领域的研究所得可能导致发现治疗传染病的新药 {svg_7}.
药代动力学:吸收和分布研究
该化合物的理化性质,如溶解度和亲脂性,使其成为药代动力学研究的有趣课题。 了解其吸收、分布、代谢和排泄 (ADME) 可以为药物设计和开发提供信息 {svg_8}.
安全和危害
The safety information for “2-Methyl-6-(methylsulfonyl)pyridin-3-amine” includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .
Relevant Papers Several papers were found relevant to “2-Methyl-6-(methylsulfonyl)pyridin-3-amine”. One paper discusses the synthesis of substituted pyridines with diverse functional groups . Another paper provides information about the compound’s properties . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.
属性
IUPAC Name |
2-methyl-6-methylsulfonylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMCZYUTXQRFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679615 | |
| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897732-75-1 | |
| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
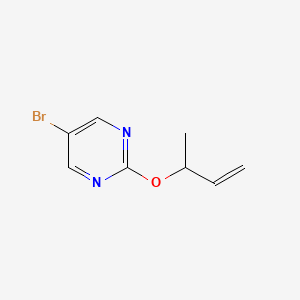


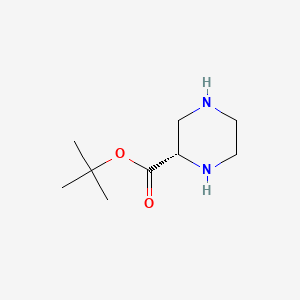


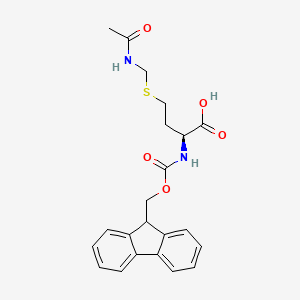

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)


